molecular formula C10H17N3 B13001110 3-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidine

3-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B13001110
M. Wt: 179.26 g/mol
InChI Key: WRHDXYDZNNAQAN-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyrazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,5-dimethyl-1H-pyrazole with piperidine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings .

Scientific Research Applications

3-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target and the nature of the compound’s binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidine is unique due to the combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)piperidine

InChI

InChI=1S/C10H17N3/c1-7-10(8(2)13-12-7)9-4-3-5-11-6-9/h9,11H,3-6H2,1-2H3,(H,12,13)

InChI Key

WRHDXYDZNNAQAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)C2CCCNC2

Origin of Product

United States

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